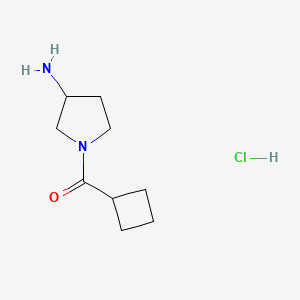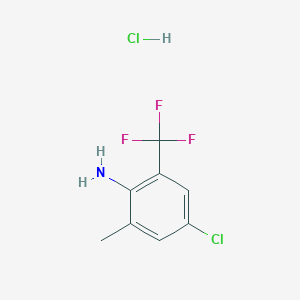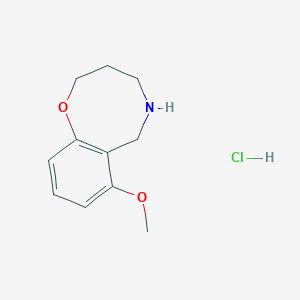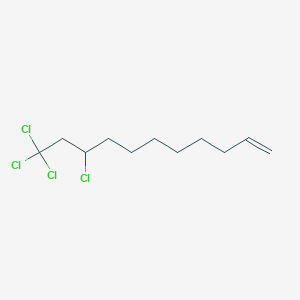
9,11,11,11-Tetrachloro-1-undecene
Vue d'ensemble
Description
“9,11,11,11-Tetrachloro-1-undecene” seems to be a chlorinated derivative of 1-undecene. 1-Undecene is an organic compound and an alkene that consists of a chain of 11 carbon atoms with a double bond between the first and second carbon atoms . It’s used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would be similar to that of 1-undecene, but with four chlorine atoms replacing hydrogen atoms at the 9th and 11th carbon atoms .Chemical Reactions Analysis
1-Undecene, the parent compound of “this compound”, can undergo a variety of chemical reactions due to the presence of the carbon-carbon double bond . It can react with strong oxidizers and reducing agents .Applications De Recherche Scientifique
Transformation in Fused-Ring Systems
9,11,11,11-Tetrachloro-1-undecene has been explored in the context of transformations in fused-ring systems. A study by Mead, MacKenzie, and Woodward (1982) examined the treatment of certain epimers with H2SO4–CCl4, leading to the formation of a novel ring system, which is a rearrangement product including a tetrachlorotetracycloundecene structure. This showcases its potential in complex chemical transformations and synthesis of novel compounds (Mead, MacKenzie, & Woodward, 1982).
Corrosion Inhibition
In the field of corrosion science, the chemical has been included in studies related to hydrophobic-tailed bicycloisoxazolidines. Ali, Al-Muallem, Saeed, and Rahman (2008) conducted a study on the inhibition of mild steel corrosion in different acid media, where compounds derived from reactions with alkenes like 11-phenoxy-1-undecene showed high inhibition efficiencies. This indicates the utility of derivatives of this compound in corrosion inhibition applications (Ali, Al-Muallem, Saeed, & Rahman, 2008).
Biosynthesis in Plants
The compound also finds relevance in the study of biosynthesis in plants. Ney and Boland (1987) explored the biosynthesis of 1-alkenes in higher plants using Carthamus tinctorius L. as a model. Their research revealed that compounds like 1,8,11-heptadecatriene are derived from fatty acids, which links the chemical structure of this compound to natural biosynthetic processes in plants (Ney & Boland, 1987).
Propriétés
IUPAC Name |
9,11,11,11-tetrachloroundec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Cl4/c1-2-3-4-5-6-7-8-10(12)9-11(13,14)15/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEPUPPSWYZONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


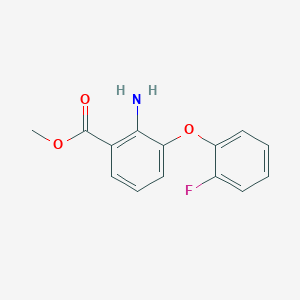
![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)
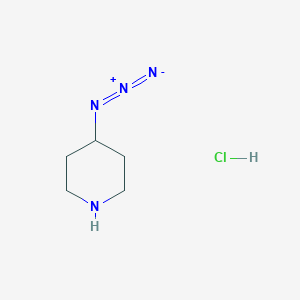
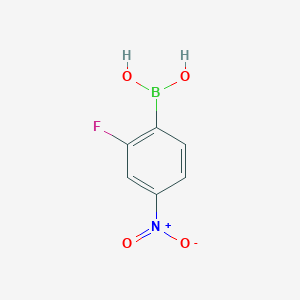
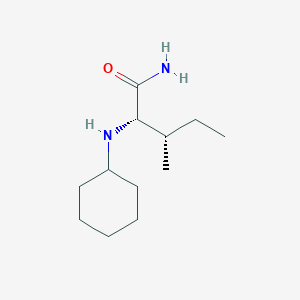
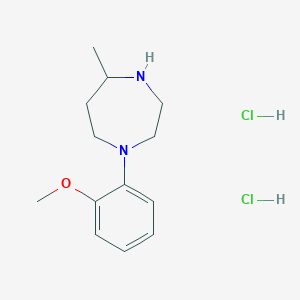
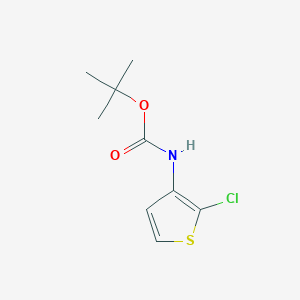
![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
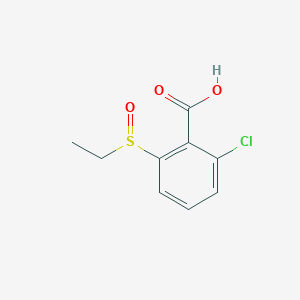
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
